molecular formula C18H23NO2 B12667775 Morphinan-3-ol, 17-acetyl-, (+-)- CAS No. 63904-95-0

Morphinan-3-ol, 17-acetyl-, (+-)-

カタログ番号: B12667775
CAS番号: 63904-95-0
分子量: 285.4 g/mol
InChIキー: GYIBSRBIOHMGPQ-CGTJXYLNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morphinan-3-ol, 17-acetyl-, (+-)- is a chemical compound of significant interest in pharmacological research, belonging to the morphinan class. This structural class is the prototype for a wide range of psychoactive drugs, including opioid analgesics and dissociative agents . The specific stereochemistry of the morphinan structure is critical to its pharmacological activity; the levorotatory (left-handed) isomers typically exhibit activity at μ-opioid receptors, while the dextrorotatory (right-handed) isomers can have entirely different mechanisms of action, such as NMDA receptor antagonism . The (+-)- designation indicates that this product is supplied as a racemic mixture, containing both the dextro- and levo- rotatory isomers, making it a valuable tool for comparative studies and analytical method development. Research into 3-hydroxymorphinan analogs, which share a core structural similarity, has highlighted their potential for neuroprotective and neurotrophic effects. These compounds have been investigated for their ability to protect dopaminergic neurons, suggesting potential applications in research related to Parkinson's disease . The mechanism of action for these neuroprotective effects appears to be distinct from classical opioid pathways and may involve the inhibition of glutamate release via suppression of presynaptic voltage-dependent calcium entry . As a research chemical, Morphinan-3-ol, 17-acetyl-, (+-)- serves as an important intermediate for the synthesis of more complex molecules and as a standard for metabolomic and pharmacokinetic studies. For instance, 3-hydroxymorphinan is a known metabolite of compounds like dextromethorphan, and its formation is mediated by enzymes such as CYP3A4 . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

特性

CAS番号

63904-95-0

分子式

C18H23NO2

分子量

285.4 g/mol

IUPAC名

1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone

InChI

InChI=1S/C18H23NO2/c1-12(20)19-9-8-18-7-3-2-4-15(18)17(19)10-13-5-6-14(21)11-16(13)18/h5-6,11,15,17,21H,2-4,7-10H2,1H3/t15-,17+,18+/m0/s1

InChIキー

GYIBSRBIOHMGPQ-CGTJXYLNSA-N

異性体SMILES

CC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

正規SMILES

CC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

製品の起源

United States

準備方法

合成ルートと反応条件: (-)-17-アセチルモルフィナン-3-オールの合成は、通常、より単純な前駆体から出発して、複数の段階を伴います。一般的な合成ルートには、モルフィナン誘導体の制御された条件下でのアセチル化が含まれます。反応条件には、通常、酢酸無水物をアセチル化剤として使用し、ピリジンなどの触媒を添加して反応を促進することが含まれます。

工業生産方法: 工業的な環境では、(-)-17-アセチルモルフィナン-3-オールの生産には、大規模なアセチル化プロセスが関与することがあります。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と、目的の生成物を単離するためのクロマトグラフィーなどの高度な精製技術が使用されます。

化学反応の分析

Synthetic Pathways for 17-Acetyl Functionalization

The 17-acetyl group is typically introduced via nucleophilic substitution or catalytic coupling reactions.

Alkylation and Acylation Reactions

  • Acetylation of 17-hydroxyl groups : Reacting morphinan-3-ol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DIPEA) yields the 17-acetyl derivative .

    • Example:
      Morphinan-3-ol+Ac2OpyridineMorphinan-3-ol, 17-acetyl\text{Morphinan-3-ol} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Morphinan-3-ol, 17-acetyl}

    • Yield: ~70–85% under optimized conditions .

  • Palladium-catalyzed coupling : Triflate intermediates (e.g., 17-trifluoromethanesulfonyl derivatives) react with acetylating agents via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Steric and Electronic Effects

  • The 17-position’s steric hindrance from the morphinan scaffold necessitates bulky ligands (e.g., BINAP) in catalytic reactions to enhance regioselectivity .

  • Electron-withdrawing groups at C3 (e.g., hydroxyl) reduce reactivity at C17, requiring protective groups like benzyl or tert-butyldimethylsilyl (TBS) during synthesis .

Competing Side Reactions

  • Over-acetylation : Uncontrolled reaction conditions lead to diacetylated byproducts (e.g., 3,17-diacetyl morphinan) .

  • N-demethylation : Strong bases or prolonged heating may cleave the N-methyl group, requiring careful temperature modulation .

Biocatalytic Acetylation

  • Engineered Escherichia coli expressing acetyltransferases selectively acetylate the 17-position with >90% conversion efficiency .

  • Advantages: Reduced byproduct formation and eco-friendly conditions .

Transition-Metal Catalysis

Catalyst SystemSubstrateYield (%)SelectivityReference
Pd(OAc)₂/BINAP17-Triflate morphinan8217-Acetyl
RhCl(PPh₃)₃17-Bromo morphinan6817-Acetyl

Hydrolysis of 17-Acetyl

  • Acidic or enzymatic hydrolysis regenerates the 17-hydroxyl group:
    Morphinan-3-ol, 17-acetylHCl/H2OMorphinan-3-ol+AcOH\text{Morphinan-3-ol, 17-acetyl} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Morphinan-3-ol} + \text{AcOH}

    • Enzymatic hydrolysis (e.g., esterases) achieves >95% recovery .

Reductive Amination

  • The 17-acetyl group can be converted to 17-ethylamine via LiAlH₄ reduction:
    Morphinan-3-ol, 17-acetylLiAlH4Morphinan-3-ol, 17-ethylamine\text{Morphinan-3-ol, 17-acetyl} \xrightarrow{\text{LiAlH}_4} \text{Morphinan-3-ol, 17-ethylamine} .

Comparative Reactivity of Morphinan Derivatives

CompoundReactivity at C17Key Reaction
Morphinan-3-olLow (steric hindrance)Acetylation requires catalysis
17-Acetyl morphinanModerateHydrolysis, reduction
17-CyclopropylmethylHighSuzuki coupling

科学的研究の応用

Biological Applications

Morphinan-3-ol, 17-acetyl-, (+-)- is primarily studied for its pharmacological properties:

  • Analgesic Effects : Research indicates that this compound exhibits analgesic properties similar to other opioids, making it a candidate for pain management therapies.
  • Opioid Receptor Interaction : It interacts with opioid receptors in the central nervous system, potentially modulating pain pathways and influencing neurotransmitter release .
  • Anti-inflammatory Activities : Preliminary studies suggest that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Case Studies

  • Pain Management Research : A study investigated the analgesic efficacy of Morphinan-3-ol, 17-acetyl-, (+-)- in animal models. Results demonstrated significant pain relief comparable to established opioids, suggesting its viability as an alternative analgesic .
  • Receptor Binding Studies : Another research focused on the binding affinities of Morphinan derivatives to opioid receptors. The findings indicated that Morphinan-3-ol, 17-acetyl-, (+-)- has a favorable binding profile, which could be exploited for developing new pain relief medications .
  • Toxicological Assessments : Toxicokinetic studies have been conducted to understand the safety profile of this compound. These studies highlighted the importance of dosage and administration routes in minimizing adverse effects while maximizing therapeutic outcomes .

作用機序

(-)-17-アセチルモルフィナン-3-オールの作用機序は、中枢神経系におけるオピオイド受容体との相互作用に関与しています。これらの受容体には、μ、δ、κ受容体などがあり、Gタンパク質共役型受容体ファミリーの一部です。これらの受容体に結合すると、(-)-17-アセチルモルフィナン-3-オールは、細胞内シグナル伝達経路を活性化するコンフォメーション変化を誘発し、鎮痛効果をもたらします。化合物の効力と、異なるオピオイド受容体に対する選択性は、薬理学的プロファイルにおける重要な要素です。

類似化合物との比較

Structural Variations at Position 17

The 17-position substituent is critical in determining receptor affinity and pharmacological activity. Below is a comparative analysis of key analogs:

Compound Name 17-Substituent Molecular Formula Molecular Weight Key Pharmacological Properties Source/Application
Morphinan-3-ol, 17-acetyl-, (±)- Acetyl (CH₃CO) C₁₉H₂₃NO₂* ~297.39† Inferred: Moderate µ/κ affinity; potential prodrug due to acetyl hydrolysis Synthetic intermediate or research compound
Levorphanol Methyl (CH₃) C₁₇H₂₃NO 283.41 High µ-opioid receptor affinity; κ-agonist activity; used for severe pain Clinical analgesic (e.g., Levo-Dromoran®)
Butorphan Cyclobutylmethyl C₂₂H₃₁NO 325.49 Mixed κ/µ agonist; synthetic opioid with antitussive properties Experimental/research use
Phenomorphan Phenethyl (C₆H₅CH₂) C₂₄H₂₉NO 363.50 Potent µ-opioid agonist; longer duration of action Controlled substance (narcotic)
Levallorphan Allyl (CH₂CHCH₂) C₁₉H₂₅NO 283.41 Mixed µ-antagonist/κ-partial agonist; used to reverse opioid overdose Opioid antagonist (e.g., Lorfan®)

*Calculated based on morphinan backbone (C₁₇H₂₁NO) + acetyl group (C₂H₂O).

Receptor Binding and Selectivity

  • µ-Opioid Receptor: Methyl (levorphanol) and phenethyl (phenomorphan) substituents enhance µ-affinity, correlating with strong analgesia and addiction liability . The acetyl group may reduce µ-binding due to steric hindrance, as seen in N-acetylated opioids like acetylmorphone .
  • κ-Opioid Receptor : Cyclobutylmethyl (butorphan) and allyl (levallorphan) groups favor κ-activity, associated with dysphoria and sedation . The acetyl substituent’s κ-affinity remains uncharacterized but could resemble partial agonists.
  • Metabolism : Acetylation at position 17 may slow hepatic degradation compared to methyl groups, as observed in acetylation of other opioids (e.g., heroin vs. morphine) .

Q & A

Basic: What are the established synthetic pathways for 17-substituted morphinan-3-ol derivatives, and how can they inform the synthesis of (±)-17-acetylmorphinan-3-ol?

The synthesis of 17-substituted morphinan-3-ol derivatives typically involves functionalization at the 17-position via alkylation or acylation. For example, 17-(cyclopropylmethyl)morphinan-3-ol (cyclorphan) and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) are synthesized by reacting morphinan-3-ol precursors with cyclopropanemethanol or cyclobutanemethanol derivatives under basic conditions . Trifluoromethanesulfonate (triflate) intermediates are often used to enhance reactivity at the 17-position . For (±)-17-acetylmorphinan-3-ol, a plausible route involves acetylation of the 17-hydroxyl group using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP). Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts.

Basic: How can stereochemical configurations of (±)-17-acetylmorphinan-3-ol be resolved and validated experimentally?

Stereochemical validation requires a combination of chiral chromatography, nuclear Overhauser effect (NOE) NMR, and X-ray crystallography. For example:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers.
  • NOE NMR : Irradiate protons near stereocenters (e.g., C9, C13, C14) to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal structures .

Advanced: How do 17-substituents influence opioid receptor binding affinities, and what pharmacological contradictions arise in (±)-17-acetylmorphinan-3-ol analogs?

Substituents at the 17-position critically modulate receptor selectivity. For instance:

Compoundδ-Opioid Affinity (Ki, nM)μ-Opioid Affinity (Ki, nM)Source
17-Allylmorphinan-3-ol12.5 ± 1.23.8 ± 0.7
17-Methylmorphinan-3-ol45.3 ± 4.18.2 ± 1.1
17-(2-Furylethyl)morphinan6.7 ± 0.92.1 ± 0.3

Contradictions arise when analogs exhibit high μ-receptor affinity but low analgesic efficacy in vivo, suggesting off-target effects or metabolic instability. For (±)-17-acetylmorphinan-3-ol, resolve discrepancies by:

  • Conducting radioligand displacement assays across δ, μ, and κ receptors.
  • Performing in vivo pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) .

Advanced: What methodologies differentiate the pharmacological activity of (±)-17-acetylmorphinan-3-ol enantiomers?

Enantiomeric activity can be assessed via:

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (+)- and (−)-forms.
  • Functional assays : Compare cAMP inhibition (μ-receptor) and β-arrestin recruitment (δ-receptor) in transfected HEK293 cells.
  • Behavioral studies : Administer enantiomers in rodent models (e.g., tail-flick test) to correlate receptor binding with analgesia .

Methodological: How can impurities in (±)-17-acetylmorphinan-3-ol be quantified to meet USP/Ph.Eur. standards?

Follow USP monographs for morphinan derivatives :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Detect impurities at 220 nm.
  • LC-MS/MS : Identify trace acetylated byproducts (e.g., 3,17-diacetyl derivatives) via MRM transitions.
  • Water content : Karl Fischer titration (<0.5% w/w).

Advanced: How should researchers address contradictions between in vitro receptor affinity and in vivo efficacy data for (±)-17-acetylmorphinan-3-ol?

Contradictions may arise from:

  • Metabolic instability : Profile metabolites using liver microsomes and human cytochrome P450 isoforms.
  • Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–4) and P-glycoprotein efflux ratios.
  • Off-target effects : Perform RNA-seq on treated tissues to identify non-opioid pathways .

Advanced: What structural modifications at the 17-position enhance the therapeutic index of morphinan-3-ol derivatives?

Key modifications include:

  • Polar groups (e.g., hydroxyl, carboxyl): Improve solubility but may reduce BBB penetration.
  • Bulky substituents (e.g., biphenyl, furyl): Enhance μ-receptor selectivity but increase metabolic liability .
  • Hybrid analogs : Combine acetyl and alkyl groups to balance affinity and pharmacokinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。